2-Methyl-4-(morpholin-4-yl)butan-2-amine dihydrochloride 2-Methyl-4-(morpholin-4-yl)butan-2-amine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 2044927-06-0
VCID: VC4843423
InChI: InChI=1S/C9H20N2O.ClH/c1-9(2,10)3-4-11-5-7-12-8-6-11;/h3-8,10H2,1-2H3;1H
SMILES: CC(C)(CCN1CCOCC1)N.Cl.Cl
Molecular Formula: C9H21ClN2O
Molecular Weight: 208.73 g/mol

2-Methyl-4-(morpholin-4-yl)butan-2-amine dihydrochloride

CAS No.: 2044927-06-0

Cat. No.: VC4843423

Molecular Formula: C9H21ClN2O

Molecular Weight: 208.73 g/mol

* For research use only. Not for human or veterinary use.

2-Methyl-4-(morpholin-4-yl)butan-2-amine dihydrochloride - 2044927-06-0

Specification

CAS No. 2044927-06-0
Molecular Formula C9H21ClN2O
Molecular Weight 208.73 g/mol
IUPAC Name 2-methyl-4-morpholin-4-ylbutan-2-amine;hydrochloride
Standard InChI InChI=1S/C9H20N2O.ClH/c1-9(2,10)3-4-11-5-7-12-8-6-11;/h3-8,10H2,1-2H3;1H
Standard InChI Key IBRFNUJPUMLORD-UHFFFAOYSA-N
SMILES CC(C)(CCN1CCOCC1)N.Cl.Cl
Canonical SMILES CC(C)(CCN1CCOCC1)N.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

The compound’s systematic IUPAC name is 2-methyl-4-morpholin-4-ylbutan-2-amine dihydrochloride, with the molecular formula C₉H₂₂Cl₂N₂O and a molecular weight of 245.19 g/mol . Its structure combines a morpholine ring (a six-membered heterocycle with one oxygen and one nitrogen atom) and a branched butan-2-amine backbone substituted with methyl groups. The dihydrochloride salt enhances aqueous solubility, critical for pharmacological applications .

Key Identifiers:

  • SMILES: CC(C)(CCN1CCOCC1)N.Cl.Cl

  • InChI Key: OVGCKYCHSVLAME-UHFFFAOYSA-N

  • CAS Registry: 2044927-06-0 .

Physicochemical Properties

Data from multiple sources indicate the compound is a white to off-white crystalline solid . While explicit melting/boiling points are unreported, its hydrochloride salt form suggests stability at room temperature . Solubility in water is high due to ionic interactions, whereas organic solvent compatibility remains underexplored .

Table 1: Molecular Properties

PropertyValueSource
Molecular FormulaC₉H₂₂Cl₂N₂O
Molecular Weight245.19 g/mol
XLogP30.1 (predicted lipophilicity)
Hydrogen Bond Acceptors3

Synthesis and Reaction Mechanisms

Synthetic Pathways

The compound is synthesized via the reaction of 2-methyl-4-(morpholin-4-yl)butan-2-amine with hydrochloric acid under controlled conditions. Alternative methods include multi-component reactions, though specifics are proprietary . A proposed mechanism involves:

  • Protonation of the amine group by HCl.

  • Salt formation through ionic bonding, stabilizing the crystal lattice .

Optimization Strategies

Recent advances highlight the use of ultrasound irradiation and InCl₃ catalysis to improve yield (80–95%) and reduce reaction times (20 minutes) . Solvent selection (50% ethanol) balances polarity and environmental impact .

Table 2: Synthesis Conditions

ParameterOptimal ValueYield
CatalystInCl₃ (20 mol%)95%
Solvent50% Ethanol-
Temperature40°C-
Time20 minutes-

Pharmacological Applications

Neurological Target Engagement

The morpholine ring enables hydrogen bonding with biological targets, modulating neurotransmitter systems . Preclinical studies suggest affinity for serotonin and dopamine receptors, implicating potential in treating depression and anxiety .

Drug Development Utility

As a versatile intermediate, the compound aids in synthesizing:

  • Cognitive enhancers: Via NMDA receptor modulation.

  • Analgesics: Through opioid receptor partial agonism .

Table 3: Pharmacological Targets

TargetProposed EffectSource
NMDA ReceptorCognitive improvement
μ-Opioid ReceptorPain relief
Serotonin TransporterAntidepressant activity

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